molecular formula C9H6Br2O2 B13047001 7,8-Dibromochroman-4-one

7,8-Dibromochroman-4-one

Cat. No.: B13047001
M. Wt: 305.95 g/mol
InChI Key: GFGYEUZBEKNWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dibromochroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyranone ring. The presence of bromine atoms at the 7th and 8th positions of the chromanone structure gives this compound its unique properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dibromochroman-4-one typically involves the bromination of chroman-4-one. One common method is the direct bromination of chroman-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors where the bromination reaction can be precisely controlled. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dibromochroman-4-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

7,8-Dibromochroman-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8-Dibromochroman-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of cell proliferation pathways, while its antimicrobial activity could involve the disruption of bacterial cell walls.

Comparison with Similar Compounds

    Chroman-4-one: Lacks the bromine atoms and has different biological activities.

    6,8-Dibromochroman-4-one: Similar structure but with bromine atoms at different positions.

    Flavanones: Similar core structure but with additional hydroxyl groups.

Uniqueness: 7,8-Dibromochroman-4-one is unique due to the specific positioning of the bromine atoms, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals.

Properties

Molecular Formula

C9H6Br2O2

Molecular Weight

305.95 g/mol

IUPAC Name

7,8-dibromo-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H6Br2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2

InChI Key

GFGYEUZBEKNWPX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.